

Cell line-specific sensitivity to PFK-015

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Compound of Interest

Compound Name: PFK-015

Cat. No.: B1264977

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Technical Support Center: PFK-015

Welcome to the technical support center for **PFK-015**, a potent inhibitor of 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3). This guide provides troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data on cell line-specific sensitivity to assist researchers in their experimental design and data interpretation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of **PFK-015**?

A1: **PFK-015** is a small molecule inhibitor of PFKFB3, a key enzyme that regulates glycolysis. [1][2] PFKFB3 synthesizes fructose-2,6-bisphosphate (F2,6BP), a potent allosteric activator of phosphofructokinase-1 (PFK-1), which is a rate-limiting step in glycolysis. [1] By inhibiting PFKFB3, **PFK-015** reduces the levels of F2,6BP, leading to decreased glycolytic flux. [1] This metabolic disruption selectively targets cancer cells that are highly dependent on glycolysis for energy and biomass production. [1][2]

Q2: What are the common cellular effects of **PFK-015** treatment?

A2: Treatment of cancer cells with **PFK-015** typically leads to:

- Inhibition of cell proliferation [1][3]
- Cell cycle arrest, most commonly at the G0/G1 phase. [1] This is often mediated by the downregulation of cyclin D1, cyclin E1, and phosphorylated retinoblastoma protein (Rb), and

subsequent inhibition of the E2F signaling pathway.[1]

- Induction of apoptosis, primarily through the intrinsic (mitochondrial) pathway, characterized by a decreased Bcl-2/Bax ratio and cleavage of caspase-3 and PARP.[1][4]
- Inhibition of autophagy in some cell lines, such as rhabdomyosarcoma, through downregulation of the AMPK signaling pathway.[3]

Q3: How should I prepare and store **PFK-015**?

A3: **PFK-015** is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution.[1][5] For in vitro experiments, it is recommended to keep the final DMSO concentration in the cell culture medium below 0.05% to avoid solvent-induced cytotoxicity.[1] **PFK-015** powder should be stored at -20°C.[6] Stock solutions in DMSO can be stored at -80°C for up to a year.[5] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.[5] Note that moisture-absorbing DMSO can reduce the solubility of PFK-15, so fresh, high-quality DMSO should be used.[5]

Q4: In which signaling pathways does **PFK-015** play a role?

A4: **PFK-015**, by inhibiting PFKFB3, impacts several key signaling pathways involved in cell metabolism, proliferation, and survival. The primary pathway affected is glycolysis. Downstream of this metabolic disruption, **PFK-015** has been shown to modulate:

- AMPK Signaling Pathway: In rhabdomyosarcoma cells, **PFK-015** inhibits autophagy and proliferation by downregulating AMPK signaling.[3]
- Cyclin-CDKs/Rb/E2F Signaling Pathway: In gastric cancer cells, **PFK-015** induces G0/G1 cell cycle arrest by inhibiting this pathway.[1]
- Intrinsic Apoptosis Pathway: PFK-15 induces apoptosis through the mitochondrial pathway, evidenced by changes in Bcl-2 family proteins and caspase activation.[1]

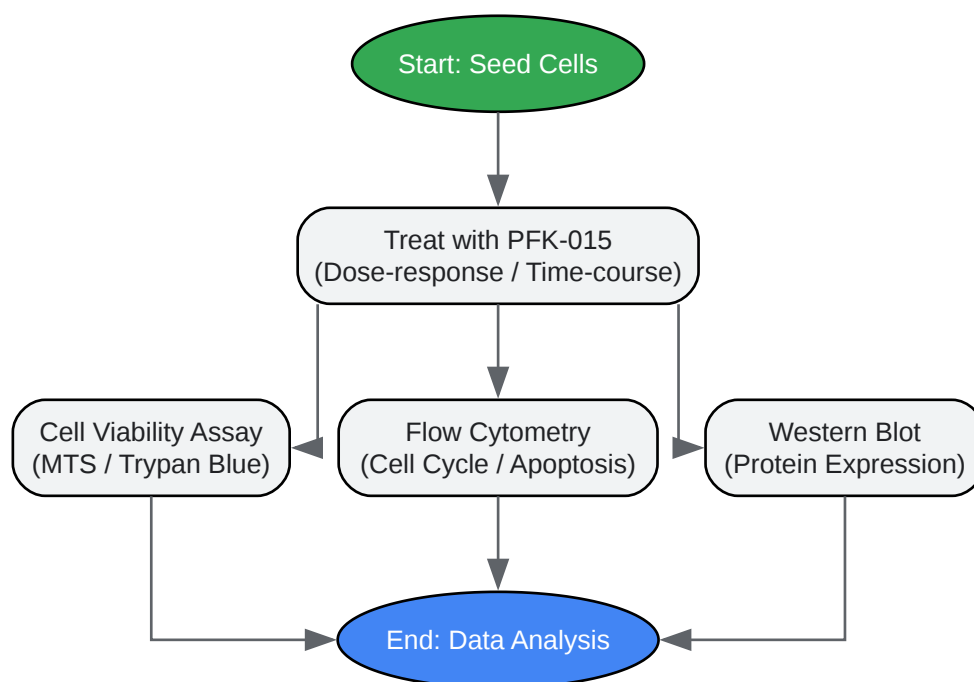
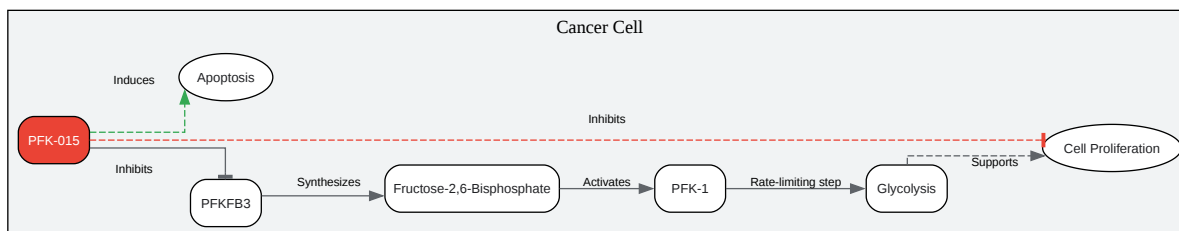
Data Presentation

Table 1: Cell Line-Specific Sensitivity to PFK-015 (IC50 Values)

Cell Line	Cancer Type	IC50 (μM)	Assay Duration	Reference
MKN45	Gastric Cancer	6.59 ± 3.1	24 hours	[1]
AGS	Gastric Cancer	8.54 ± 2.7	24 hours	[1]
BGC823	Gastric Cancer	10.56 ± 2.4	24 hours	[1]
HUVEC	Normal Endothelial	2.6	Not Specified	[2]
BAEC	Normal Endothelial	7.4	Not Specified	[2]
Jurkat	T-cell Leukemia	Not specified	Not specified	[5]
H522	Lung Adenocarcinoma	Not specified	Not specified	[5]
DLD1	Colorectal Adenocarcinoma	Not specified	Not specified	[2]
MDA-MB-231	Triple-Negative Breast Cancer	Not specified	Not specified	[7]
MDA-MB-468	Triple-Negative Breast Cancer	Not specified	Not specified	[7]

Note: The sensitivity of different cell lines to **PFK-015** can vary based on their metabolic phenotype and the specific experimental conditions.

Mandatory Visualization



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References

- 1. PFK15, a Small Molecule Inhibitor of PFKFB3, Induces Cell Cycle Arrest, Apoptosis and Inhibits Invasion in Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. PFK15, a PFKFB3 antagonist, inhibits autophagy and proliferation in rhabdomyosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. rndsystems.com [rndsystems.com]
- 7. researchgate.net [researchgate.net]
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